2-Methyl-4-tert-octylphenol
Overview
Description
2-Methyl-4-tert-octylphenol is an organic compound with the molecular formula C15H24O. It is a type of alkylphenol, which is a class of compounds known for their diverse industrial applications. This compound is characterized by a phenolic structure with a methyl group at the second position and a tert-octyl group at the fourth position on the benzene ring.
Mechanism of Action
Target of Action
It has been suggested that it may affect the differentiation of multipotent c3h10t1/2 cells, a cell line established from mouse embryonic connective tissue .
Mode of Action
It is known to have antibacterial activity
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-4-tert-octylphenol. For instance, it has been suggested that the presence of electron-donating methyl groups contributes to its lower acidity (high pKa) when compared with phenol or with p-chlorophenol which otherwise contains electron-withdrawing chlorine species . This amphipathic nature probably accounts for its ubiquity in environmental matrices (air, soil, water) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-tert-octylphenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-tert-octylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-4-tert-octylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound exhibits antibacterial properties and is studied for its potential use in antimicrobial formulations.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as a stabilizer in the production of plastics and as an additive in lubricants and fuels.
Comparison with Similar Compounds
4-tert-Octylphenol: Similar in structure but lacks the methyl group at the second position.
4-Methyl-2-tert-butylphenol: Similar but with a tert-butyl group instead of a tert-octyl group.
4-Methyl-2-tert-pentylphenol: Similar but with a tert-pentyl group.
Uniqueness: 2-Methyl-4-tert-octylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the methyl and tert-octyl groups enhances its hydrophobicity and stability, making it particularly useful in industrial applications.
Properties
IUPAC Name |
2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-11-9-12(7-8-13(11)16)15(5,6)10-14(2,3)4/h7-9,16H,10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKCNMUCTREDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062273 | |
Record name | 4-tert-Octyl-o-cresol (kent to verify) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219-84-3 | |
Record name | 2-Methyl-4-tert-octylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2219-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-tert-octylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Octyl-o-cresol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-tert-Octyl-o-cresol (kent to verify) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,1,3,3-tetramethylbutyl)-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-4-TERT-OCTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X7WG8GU66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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